1,3-Bis(hexyloxy)benzene
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Overview
Description
1,3-Bis(hexyloxy)benzene is an organic compound with the molecular formula C18H30O2 It is a derivative of benzene, where two hexyloxy groups are attached to the benzene ring at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(hexyloxy)benzene can be synthesized through the reaction of resorcinol with hexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Resorcinol+2Hexyl BromideK2CO3,Acetonethis compound+2KBr
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(hexyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The hexyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form hexyl-substituted benzene derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) with iron(III) bromide (FeBr3) as a catalyst for bromination.
Major Products Formed
Oxidation: Hexyl aldehyde or hexanoic acid.
Reduction: Hexylbenzene derivatives.
Substitution: Brominated this compound.
Scientific Research Applications
1,3-Bis(hexyloxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 1,3-Bis(hexyloxy)benzene depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The hexyloxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid bilayers and potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(hexyloxy)benzene: Similar structure but with hexyloxy groups at the 1 and 4 positions.
1,3-Dimethoxybenzene: Similar structure with methoxy groups instead of hexyloxy groups.
1,3-Diethoxybenzene: Similar structure with ethoxy groups instead of hexyloxy groups.
Uniqueness
1,3-Bis(hexyloxy)benzene is unique due to the presence of long hexyloxy chains, which impart distinct physical and chemical properties compared to shorter alkoxy-substituted benzenes. These properties include increased hydrophobicity and potential for self-assembly into ordered structures, making it valuable in materials science and nanotechnology.
Properties
CAS No. |
67685-82-9 |
---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1,3-dihexoxybenzene |
InChI |
InChI=1S/C18H30O2/c1-3-5-7-9-14-19-17-12-11-13-18(16-17)20-15-10-8-6-4-2/h11-13,16H,3-10,14-15H2,1-2H3 |
InChI Key |
RAXJNVWFDRAINI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=CC=C1)OCCCCCC |
Origin of Product |
United States |
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